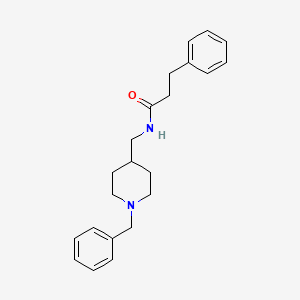

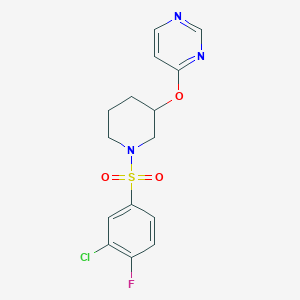

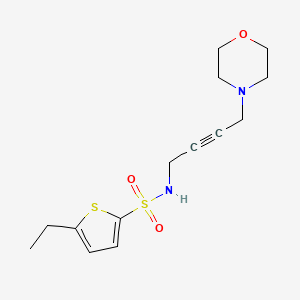

N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide” is a complex organic compound. While there isn’t a direct match for this specific compound in the search results, there are related compounds that share similar structural elements . For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a compound that contains a 1-benzylpiperidin-4-yl group .

Synthesis Analysis

The synthesis of similar compounds involves various intra- and intermolecular reactions . For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” crystallizes with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and can lead to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” has a molecular weight of 490.65 .Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Research has highlighted the synthesis and structure-activity relationships of compounds related to N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide, particularly in the development of acetylcholinesterase (AChE) inhibitors. These compounds, including pyridazine analogues, have been investigated for their potential in treating Alzheimer's disease due to their AChE inhibitory activity. One study demonstrated that structural modifications to these compounds could significantly enhance their potency and selectivity for AChE over butyrylcholinesterase (BuChE), with specific derivatives showing improved efficacy compared to the reference compound tacrine (J. Contreras et al., 2001).

Asymmetric Synthesis of 3-Aminopiperidine Derivatives

Another area of research involves the asymmetric hydrogenation of enamides related to N-((1-benzylpiperidin-4-yl)methyl)-3-phenylpropanamide, aiming to produce enantioenriched 3-aminopiperidine derivatives. These derivatives are valuable in pharmaceutical development due to their presence in various natural products and drugs with broad biological activities. Techniques utilizing rhodium catalysis have been developed to achieve high yields and enantiomeric excesses, providing an efficient method for synthesizing these structurally important units (Titouan Royal et al., 2016).

Novel Histone Deacetylase Inhibitors

The compound has also been implicated in the design and synthesis of novel histone deacetylase (HDAC) inhibitors, such as MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide). These inhibitors play a significant role in cancer therapy by regulating gene expression through histone acetylation. MGCD0103, in particular, has shown potency against HDACs 1-3 and 11, demonstrating anticancer activity in vitro and in vivo, and has proceeded to clinical trials (Nancy Z. Zhou et al., 2008).

Antimicrobial and Antifungal Agents

Compounds derived from 3-phenylpropanamide have been evaluated for their antimicrobial and antifungal properties. Specific derivatives have shown potent activity against a range of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (N. Fuloria et al., 2009).

Anticancer Activity

Additionally, research into phenylpropanamides and their analogs has explored their anticancer properties. Studies have involved the synthesis and biological evaluation of various derivatives, assessing their efficacy against multiple cancer cell lines. Some compounds have exhibited moderate to excellent anticancer activity, offering promising avenues for further investigation and drug development (B. Ravinaik et al., 2021).

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and properties. For instance, “N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is associated with hazard statements H302-H315-H319-H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Orientations Futures

The future research directions in this field involve the synthesis of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics . The development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets is also a promising area of research .

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c25-22(12-11-19-7-3-1-4-8-19)23-17-20-13-15-24(16-14-20)18-21-9-5-2-6-10-21/h1-10,20H,11-18H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDYMZAHBPCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

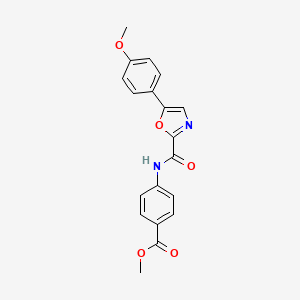

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)

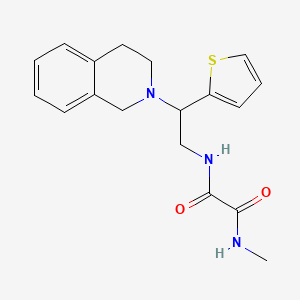

![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)

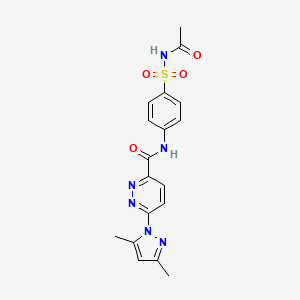

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)